molecular formula C22H29N5O B4989353 4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine

4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine

Cat. No.: B4989353
M. Wt: 379.5 g/mol
InChI Key: BKDFJMRGJZHIOD-UHFFFAOYSA-N
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Description

4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine is a pyrimidine-based heterocyclic compound featuring a 2-methylbenzoyl-substituted piperazine moiety at position 2 and a piperidine group at position 6 (Figure 1). Pyrimidine derivatives are widely studied for their biological activities, including antiviral, anticancer, and antimicrobial properties .

Properties

IUPAC Name

(2-methylphenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-17-8-4-5-9-19(17)21(28)26-12-14-27(15-13-26)22-23-18(2)16-20(24-22)25-10-6-3-7-11-25/h4-5,8-9,16H,3,6-7,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDFJMRGJZHIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the piperidine and piperazine groups through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrimidine Derivatives

Halogen vs. Alkyl Substitutions on Benzoyl Groups

A close analog, 2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS: 946213-33-8), replaces the 2-methylbenzoyl group with a 2-bromobenzoyl substituent . Key differences include:

  • Molecular Weight : The bromine atom increases the molecular weight (C₂₁H₂₆BrN₅O; 444.37 g/mol) compared to the methyl-substituted compound (C₂₂H₂₉N₅O; ~387.50 g/mol).
Piperazine vs. Piperidine Modifications

In 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (–2), the absence of the benzoyl-piperazine group simplifies the structure but retains the piperidine substituent. This compound’s crystallographic data highlights planar pyrimidine rings, suggesting that bulkier substituents (e.g., benzoyl-piperazine) in the title compound may reduce conformational flexibility .

Heterocyclic Core Modifications

Thieno[3,2-d]pyrimidine Derivatives

The compound 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () replaces the pyrimidine core with a thienopyrimidine system.

Pyridazine-Based Inhibitors

In , pyridazine derivatives like N-[2-(4-fluorophenyl)-2-hydroxyethyl]-6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxamide exhibit IC₅₀ values of 5.0–22.0 nM against acyl-CoA desaturase. The pyridazine core, compared to pyrimidine, may alter hydrogen-bonding patterns with enzymes .

Pharmacological Profiles

Anti-Mycobacterial Activity

6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione () demonstrates anti-tubercular activity, suggesting that piperidine-pyrimidine hybrids are viable scaffolds for mycobacterial targets. The title compound’s 2-methylbenzoyl group could enhance membrane permeability compared to phenolic substituents .

Kinase Inhibition Potential

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Activity Reference
Target Compound Pyrimidine 2-(2-methylbenzoyl)piperazin-1-yl, 6-piperidin-1-yl ~387.50 Undisclosed (inferred kinase/desaturase inhibition) -
2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine Pyrimidine 2-(2-bromobenzoyl)piperazin-1-yl, 6-piperidin-1-yl 444.37 Undisclosed (structural analog)
6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxamide Pyridazine 4-(2-methylbenzoyl)piperidin-1-yl 494.19 (ESI+) Acyl-CoA desaturase inhibition (IC₅₀: 5.0–22.0 nM)
6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione Pyrimidine-dione Piperidinylmethyl, dimethylphenoxy ~360.40 Anti-mycobacterial

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